molecular formula CHBrClI B1594204 Bromochloroiodomethane CAS No. 34970-00-8

Bromochloroiodomethane

Cat. No.: B1594204
CAS No.: 34970-00-8
M. Wt: 255.28 g/mol
InChI Key: WUHPSARYLVYQOT-UHFFFAOYSA-N
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Description

Bromochloroiodomethane is a halomethane compound with the molecular formula CHBrClI It is a trihalomethane, meaning it contains three different halogen atoms (bromine, chlorine, and iodine) attached to a single carbon atom

Scientific Research Applications

Bromochloroiodomethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex halogenated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

When handling BCIM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and stored in suitable and closed containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloroiodomethane can be synthesized through the halogenation of methane or its derivatives. One common method involves the stepwise halogenation of methane, where methane is first chlorinated to form chloromethane, followed by bromination to form bromochloromethane, and finally iodination to produce this compound. The reaction conditions typically involve the use of halogenating agents such as chlorine, bromine, and iodine, often in the presence of a catalyst or under ultraviolet light to initiate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and controlled reaction conditions ensures the efficient production of the compound with minimal by-products. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromochloroiodomethane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of hydroxylated derivatives.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different halogenated products.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Hydroxylated derivatives, other halogenated methanes.

    Elimination Products: Alkenes, alkynes.

    Oxidation and Reduction Products: Various halogenated compounds depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of bromochloroiodomethane involves its interaction with nucleophiles and electrophiles. The presence of three different halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used. For example, in substitution reactions, the halogen atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

  • Chloroiodomethane (CH2ClI)
  • Bromoiodomethane (CH2BrI)
  • Dichloroiodomethane (CHCl2I)
  • Dibromoiodomethane (CHBr2I)

Comparison: Bromochloroiodomethane is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties compared to other similar compounds For instance, chloroiodomethane and bromoiodomethane contain only two different halogens, making their reactivity and applications different

Properties

IUPAC Name

bromo-chloro-iodomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrClI/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHPSARYLVYQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021502
Record name Bromochloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-00-8
Record name Methane, bromochloroiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromochloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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